Product packaging for 3-Ethylcyclohexanone(Cat. No.:CAS No. 22461-89-8)

3-Ethylcyclohexanone

Cat. No.: B1604563
CAS No.: 22461-89-8
M. Wt: 126.2 g/mol
InChI Key: IEVRHAUJJJBXFH-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The chair conformation dominates the equilibrium geometry of 3-ethylcyclohexanone due to minimal steric strain. In this conformation, the ethyl group preferentially occupies an equatorial position to avoid 1,3-diaxial interactions with axial hydrogens on carbons 1 and 5. The A-value (axial-equatorial energy difference) for the ethyl group is approximately 7.3 kJ/mol, reflecting the thermodynamic penalty for axial placement.

Key Conformational Features:

  • Equatorial Preference : The ethyl group’s equatorial orientation reduces steric clashes with axial hydrogens, stabilizing the molecule by ~7.3 kJ/mol compared to its axial counterpart.
  • Ring Distortion : The carbonyl group at C1 slightly flattens the chair conformation, increasing the C1-C2-C6 angle to ~120° to accommodate sp² hybridization.
Conformation Relative Energy (kJ/mol) Dominant Steric Interactions
Equatorial 0.0 None
Axial +7.3 1,3-Diaxial with C1 and C5 H

Stereochemical Considerations: (R)- vs (S)-Enantiomers

This compound exhibits chirality at C3 due to its asymmetric substitution pattern. The (R)- and (S)-enantiomers are non-superimposable mirror images, separable via chiral chromatography or asymmetric synthesis.

Enantiomer Differentiation:

  • Chiral GC Analysis : Using a γ-Dex225 column, the (S)-enantiomer elutes at 65 min, while the (R)-enantiomer elutes at 69 min under nitrogen gas at 70°C.
  • Synthetic Access : Asymmetric reduction of 3-ethylcyclohexenone with chiral catalysts (e.g., NHC-Cu complexes) yields enantiomeric excesses >90% for either enantiomer.
Specific Rotation:
  • (S)-(-)-3-Ethylcyclohexanone : $$[α]_D^{25} = -15.2^\circ$$ (c = 1.0, CHCl₃).
  • (R)-(+)-3-Ethylcyclohexanone : $$[α]_D^{25} = +15.0^\circ$$ (c = 1.0, CHCl₃).

Spectroscopic Characterization

$$^{1}\text{H}$$/$$^{13}\text{C}$$ NMR Spectral Signatures

$$^{1}\text{H}$$ NMR (400 MHz, CDCl₃):
δ (ppm) Multiplicity Integration Assignment
2.45 t (J=6.8 Hz) 2H C2 and C6 axial H
2.31 m 1H C3 H (ethyl attachment)
1.95 quintet 2H C4 and C5 equatorial H
1.05 t (J=7.2 Hz) 3H Ethyl CH₃
$$^{13}\text{C}$$ NMR (100 MHz, CDCl₃):
δ (ppm) Assignment
210.5 C1 (carbonyl)
45.8 C3 (chiral center)
29.7 C2 and C6
22.1 Ethyl CH₂
11.9 Ethyl CH₃

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields characteristic fragments:

  • Molecular Ion : m/z 126 (C₈H₁₄O⁺, 30% relative abundance).
  • Key Fragments :
    • m/z 111 (M⁺–CH₃, 100%) via α-cleavage adjacent to the carbonyl.
    • m/z 83 (C₅H₇O⁺, 44%) from retro-Diels-Alder decomposition.
    • m/z 55 (C₄H₇⁺, 29%) due to ring opening and hydrogen rearrangement.

IR Vibrational Modes Analysis

Infrared spectroscopy reveals dominant absorptions associated with the carbonyl group and alkyl chain:

  • ν(C=O) : 1715 cm⁻¹ (strong, sharp), indicative of ketonic carbonyl stretching.
  • ν(C-H) : 2920 cm⁻¹ and 2850 cm⁻¹ (alkyl C-H stretches).
  • δ(CH₂) : 1450 cm⁻¹ (methylene scissoring).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1604563 3-Ethylcyclohexanone CAS No. 22461-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVRHAUJJJBXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281283
Record name 3-Ethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22461-89-8
Record name NSC21117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Enantioselective 1,4-Addition of Ethyl Groups to Cyclohexenone Derivatives

One prominent method for preparing 3-ethylcyclohexanone involves the enantioselective 1,4-addition of diethylzinc to 2-cyclohexenone or substituted cyclohexenones catalyzed by copper-phosphoramidite complexes. This approach allows the formation of the ethyl-substituted cyclohexanone ring with high enantiomeric excess (ee).

  • Reaction Conditions : The reaction is typically conducted at low temperatures (e.g., −30 °C) using diethylzinc in toluene or similar solvents, with a chiral copper catalyst.
  • Yield and Selectivity : Yields of 71–83% have been reported with enantiomeric excesses ranging from 88% to over 96% ee, depending on substrate substitution and catalyst used.
  • Mechanistic Insight : The reaction proceeds via 1,4-addition of the ethyl nucleophile to the α,β-unsaturated ketone, followed by protonation to yield the saturated this compound product. Steric factors such as 1,3-diaxial interactions can influence enantioselectivity.
  • Analytical Verification : Product formation and ee are confirmed by gas chromatography (GC) and chiral GC analysis using authentic standards for calibration.

This catalytic method is notable for its mild conditions, high stereoselectivity, and applicability to various cyclohexenone derivatives, making it a versatile route for this compound synthesis.

Multi-Step Synthesis via Michael Addition and Intramolecular Aldol Condensation

Another industrially relevant method involves a multi-step synthetic sequence starting from acetyl-γ-butyrolactone and acrolein:

  • Step 1: Michael Addition
    Acetyl-γ-butyrolactone undergoes a Michael addition with acrolein under base catalysis (e.g., pyridine, DBU) in organic solvents such as toluene or butyl acetate. This forms an intermediate compound with a 1,6-diketone functionality.

  • Step 2: Intramolecular Aldol Condensation
    The intermediate undergoes intramolecular aldol condensation to yield a spirocyclic compound, 2-oxaspiro[4.5]decane-8-hydroxy-1,6-diketone.

  • Step 3: Dehydration
    Dehydration of the spiro compound using organic acid salts or organic bases produces a conjugated ketene intermediate.

  • Step 4: Hydrogenation
    Catalytic hydrogenation (e.g., Pd/C, Raney-Ni) under mild pressure (0.1–0.3 MPa) and temperature (20–50 °C) reduces the conjugated ketene to 2-oxaspiro[4.5]decane-1,6-diketone.

  • Step 5: Hydrolysis and Decarboxylation
    Acidic hydrolysis with mineral acids (HCl, HBr, HI) cleaves the lactone ring and removes carbon dioxide, yielding 2-(2-substituted ethyl) pimelinketone, a key intermediate structurally related to this compound.

This method is advantageous due to:

  • Use of readily available and inexpensive raw materials.
  • Moderate reaction conditions.
  • High overall yield.
  • Environmental friendliness with minimal by-product generation.
  • Good atom economy with only one carbon atom lost during the process.

The described intermediates and compounds (IV, V, VI) are novel and characterized by IR and NMR spectroscopy, confirming their structures and purity.

Comparative Summary of Preparation Methods

Preparation Method Key Steps Catalysts/Reagents Yield (%) Enantioselectivity (ee %) Advantages Limitations
Catalytic Enantioselective 1,4-Addition 1,4-addition of diethylzinc to 2-cyclohexenone Cu-phosphoramidite, Et2Zn 71–83 88–96+ High stereoselectivity, mild conditions Requires chiral catalysts, low temp
Multi-step Michael Addition + Aldol + Hydrogenation Michael addition, aldol condensation, dehydration, hydrogenation, hydrolysis Pyridine/DBU, Pd/C, mineral acids High (not specified) Not specified Industrially scalable, high yield, environmentally friendly Multi-step, requires purification

Research Findings and Analytical Data

  • Turnover Numbers : In catalytic 1,4-addition, turnover numbers (TON) of up to 200 were achieved within 15 minutes, indicating high catalytic efficiency.
  • Stereoselectivity : Larger ring substrates yielded higher enantioselectivity compared to smaller rings, with this compound formed with up to 96% ee.
  • Spectroscopic Characterization : Novel intermediates from the multi-step synthesis show characteristic IR peaks for hydroxyl and carbonyl groups (e.g., ν_max 3415 cm^-1 for OH, 1758 and 1708 cm^-1 for carbonyls) and well-resolved ^1H NMR signals confirming structure and purity.
  • Environmental Impact : The multi-step method avoids the use of environmentally harmful reagents like aluminum chloride and minimizes waste, making it suitable for industrial scale-up.

Chemical Reactions Analysis

3-Ethylcyclohexanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution and addition reactions.

Scientific Research Applications

3-Ethylcyclohexanone is an organic compound with the molecular formula C8H14OC_8H_{14}O. It is a derivative of cyclohexanone, featuring an ethyl group attached to the third carbon of the cyclohexane ring. This colorless liquid, characterized by a distinctive odor, serves as a versatile intermediate in various chemical synthesis processes.

Scientific Research Applications

This compound is used across various scientific disciplines, including chemistry, biology, medicine, and industry.

Chemistry

  • Intermediate in Organic Synthesis this compound is employed as a building block in the synthesis of complex organic molecules. Its chemical structure allows it to undergo various reactions such as oxidation, reduction, substitution, and addition, making it a versatile reagent in chemical processes.
  • Enantioselective Conjugate Addition this compound can be synthesized via enantioselective conjugate addition . For example, the addition of diethylzinc to 2-cyclohexenone, followed by TMEDA and KOtBu, yields this compound .

Biology

  • Enzyme-Catalyzed Reactions and Metabolic Pathways This compound is used in biological studies to investigate enzyme-catalyzed reactions and metabolic pathways. It can be utilized to study how enzymes interact with and modify cyclic ketones.

Medicine

  • Precursor for Pharmaceutical Compounds this compound can serve as a precursor in synthesizing pharmaceutical compounds. Its structural features can be modified and incorporated into drug molecules.

Industry

  • Production of Fragrances, Flavors, and Industrial Chemicals In the industrial sector, this compound is used in the production of fragrances, flavors, and various industrial chemicals. It can impart specific aromatic or flavoring properties to these products.

Chemical Reactions

This compound participates in several key chemical reactions:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized products. Oxidizing agents like potassium permanganate can be used.
  • Reduction: It can be reduced to form alcohols or other reduced products with reducing agents like sodium borohydride.
  • Substitution: The ethyl group or hydrogen atoms can be replaced by different substituents.
  • Addition: It can participate in addition reactions with nucleophiles, forming products like hemiacetals and acetals under acidic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, synthetic accessibility, and stereochemical outcomes of 3-ethylcyclohexanone are critically influenced by the position and size of its alkyl substituent. Below is a detailed comparison with analogous cyclohexanones and cyclopentanones.

Substituent Position Effects

2-Ethylcyclohexanone
  • Biological Activity : Acts as an anticonvulsant against pentylenetetrazol-induced seizures but fails to inhibit maximal electroshock-induced seizures .
  • Receptor Binding: Binds competitively to the picrotoxin receptor, though with lower potency than this compound .
  • Synthesis : Less commonly targeted in enantioselective studies compared to the 3-substituted analogue.
4-Ethylcyclohexanone
  • Biological Activity : Exhibits convulsant properties, inducing seizures in mice .
  • Structural Impact : The 4-position substituent creates steric and electronic effects distinct from the 3-position, altering receptor interactions.

Substituent Size Effects

3-Methylcyclohexanone
  • Biological Activity : Shows anticonvulsant effects against both pentylenetetrazol- and maximal electroshock-induced seizures .
  • Synthesis: Achieves 95% ee using column chromatography (25% Et₂O in petroleum ether) with high volatility noted during isolation .
3-Propylcyclohexanone
  • Biological Activity: Larger alkyl groups (e.g., propyl, t-butyl) at the 3-position result in convulsant activity, contrasting with the mixed effects of this compound .

Cyclopentanone Analogues

3-Ethylcyclopentanone
  • Biological Activity: Acts solely as a convulsant, unlike the mixed profile of this compound .
  • Receptor Binding: Cyclopentanones generally exhibit lower binding potency to the picrotoxin receptor compared to cyclohexanones .

Table 1: Comparative Data for Selected Cyclohexanones

Compound Substituent Position Biological Activity Enantiomeric Excess (ee) Yield (%) Key References
This compound 3 Mixed convulsant/anticonvulsant 92–97% 76–99
2-Ethylcyclohexanone 2 Anticonvulsant (selective) N/A N/A
3-Methylcyclohexanone 3 Anticonvulsant 95% 72
4-Ethylcyclohexanone 4 Convulsant N/A N/A
3-Ethylcyclopentanone 3 Convulsant N/A N/A

Mechanistic and Structural Insights

  • Receptor Interactions: Alkyl-substituted cyclohexanones bind competitively to the picrotoxin receptor, with potency increasing with substituent size. Cyclohexanones are more potent than cyclopentanones due to ring size compatibility with the receptor pocket .
  • Stereochemical Control : The 3-position allows superior enantioselectivity in copper-catalyzed reactions compared to 2- or 4-substituted analogues, likely due to reduced steric hindrance and optimized transition-state geometry .

Q & A

Q. What are the standard methods for synthesizing 3-Ethylcyclohexanone, and how can reaction conditions be optimized?

The most common synthesis involves acid-catalyzed alkylation of cyclohexanone with ethanol. Sulfuric or phosphoric acid is typically used to protonate the carbonyl group, enhancing electrophilicity for nucleophilic attack by ethanol. Optimization strategies include:

  • Catalyst selection : Testing Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) to improve yield .
  • Temperature control : Heating under reflux (80–100°C) to accelerate kinetics while minimizing side reactions like over-alkylation .
  • Solvent polarity : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates. Post-reaction purification via fractional distillation or column chromatography is recommended.

Q. How does the position of the ethyl group in this compound influence its IUPAC nomenclature and reactivity?

The numbering of the cyclohexanone ring starts at the carbonyl group. The ethyl substituent at the third carbon distinguishes it from isomers like 2- or 4-Ethylcyclohexanone. This positional difference affects steric and electronic properties:

  • Steric effects : The 3-position reduces axial substituent strain compared to 2- or 4-positions, favoring equatorial conformers.
  • Electronic effects : The ethyl group exerts mild electron-donating effects via induction, slightly deactivating the carbonyl toward nucleophilic attack .

Q. What are the primary chemical reactions of this compound, and how are they methodologically characterized?

Key reactions include:

  • Oxidation : Using KMnO₄/H₂SO₄ to form 3-ethylcyclohexanecarboxylic acid; monitor via IR (loss of C=O at ~1700 cm⁻¹) and NMR (appearance of carboxylic proton at δ ~12 ppm) .
  • Reduction : NaBH₄/MeOH yields 3-ethylcyclohexanol; confirm by GC-MS (m/z 128 → 130) and ¹H-NMR (disappearance of ketone proton) .
  • Nucleophilic addition : Grignard reagents (e.g., MeMgBr) form tertiary alcohols; track by TLC (Rf shift) and ¹³C-NMR (new quaternary carbon at δ ~70 ppm) .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-3-Ethylcyclohexanone be achieved, and what analytical methods validate enantiomeric purity?

Asymmetric catalysis using chiral phosphoramidite-copper complexes with organozinc reagents enables enantioselective alkylation. Key steps:

  • Catalyst design : (−)-(R)-BINOL-derived ligands induce >90% enantiomeric excess (ee) .
  • Analytical validation :
  • Chiral GC : Chiraldex G-TA column (He carrier, 95°C isothermal) resolves (S)- and (R)-enantiomers (retention times: 25.8 min vs. 27.2 min) .
  • Optical rotation : Compare [α]D²⁵ values against standards .

Q. What computational tools predict feasible synthetic routes for this compound derivatives, and how reliable are their outputs?

AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic algorithms trained on reaction databases. Methodological considerations:

  • Template relevance : Prioritize routes with high "plausibility scores" (>0.5) from Pistachio/Bkms_metabolic models .
  • Validation : Cross-check predicted intermediates with experimental NMR (e.g., δ ~2.46–1.48 ppm for cyclohexane protons) . Limitations include overreliance on existing data, necessitating wet-lab verification.

Q. How should researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

Systematic approaches include:

  • Variable isolation : Test individual parameters (e.g., catalyst loading, solvent) using design-of-experiments (DoE) software .
  • Cross-lab replication : Collaborate to exclude equipment/operator bias.
  • Meta-analysis : Compare data across peer-reviewed studies (e.g., PubChem, ECHA) to identify trends . Example: Discrepancies in asymmetric yields may stem from ligand purity or moisture levels in organozinc reagents .

Methodological Best Practices

  • Synthetic optimization : Use response surface methodology (RSM) for multivariable analysis.
  • Data reporting : Include full spectroscopic datasets (e.g., ¹H/¹³C-NMR, HRMS) in supplementary materials .
  • Safety protocols : Adopt fume hoods and PPE for handling volatile ketones; refer to ECHA guidelines for toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylcyclohexanone
Reactant of Route 2
Reactant of Route 2
3-Ethylcyclohexanone

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